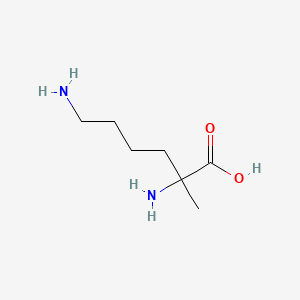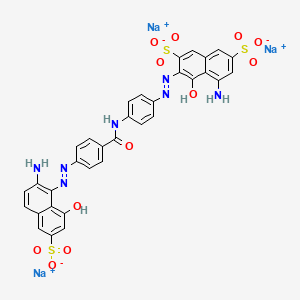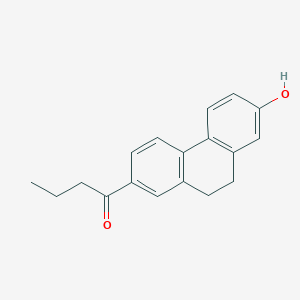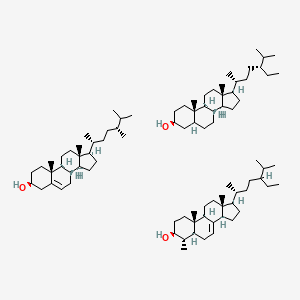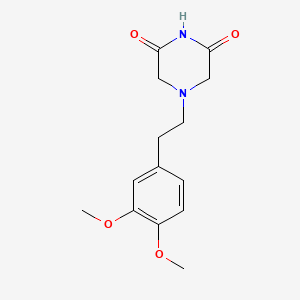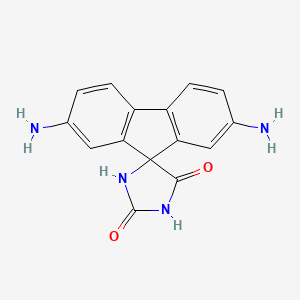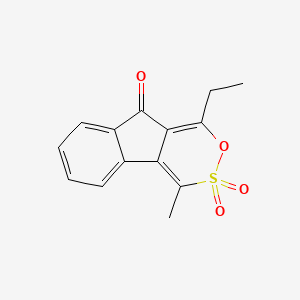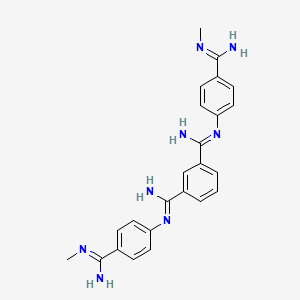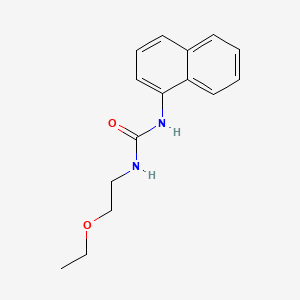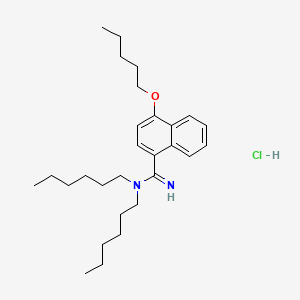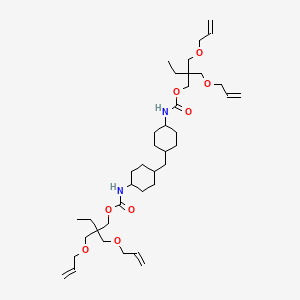
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate is a complex organic compound with the molecular formula C₃₉H₆₆N₂O₈ It is known for its unique structure, which includes multiple allyloxy groups and a methylenedi-4,1-cyclohexanediyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate typically involves the reaction of methylenedi-4,1-cyclohexanediyl diisocyanate with 2,2-bis((allyloxy)methyl)butanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the dicarbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification and isolation to ensure the final product’s quality and purity.
化学反応の分析
Types of Reactions
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The allyloxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialized polymers and materials.
作用機序
The mechanism by which Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate exerts its effects involves its interaction with specific molecular targets. The allyloxy groups and the dicarbamate linkage play crucial roles in its reactivity and interactions. The pathways involved may include binding to enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)biscarbamate
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2-Methyl-1,4-phenylene Bis[4-[[[4-(acryloyloxy)butoxy]carbonyl]oxy]benzoate]
Uniqueness
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate is unique due to its specific combination of allyloxy groups and the methylenedi-4,1-cyclohexanediyl core. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
68391-53-7 |
|---|---|
分子式 |
C39H66N2O8 |
分子量 |
690.9 g/mol |
IUPAC名 |
2,2-bis(prop-2-enoxymethyl)butyl N-[4-[[4-[2,2-bis(prop-2-enoxymethyl)butoxycarbonylamino]cyclohexyl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C39H66N2O8/c1-7-21-44-26-38(11-5,27-45-22-8-2)30-48-36(42)40-34-17-13-32(14-18-34)25-33-15-19-35(20-16-33)41-37(43)49-31-39(12-6,28-46-23-9-3)29-47-24-10-4/h7-10,32-35H,1-4,11-31H2,5-6H3,(H,40,42)(H,41,43) |
InChIキー |
JHDHGEWZDLMHRO-UHFFFAOYSA-N |
正規SMILES |
CCC(COCC=C)(COCC=C)COC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCC(CC)(COCC=C)COCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


